(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
CAS No.:
Cat. No.: VC13465458
Molecular Formula: C16H29N3O2
Molecular Weight: 295.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N3O2 |
|---|---|
| Molecular Weight | 295.42 g/mol |
| IUPAC Name | (2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
| Standard InChI | InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-12-4-6-13(7-5-12)19(11(3)20)14-8-9-14/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t12?,13?,15-/m0/s1 |
| Standard InChI Key | GUXKDOBCLBMDOV-PIMMBPRGSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N |
| SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is (2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide. Its molecular formula is C₁₆H₂₉N₃O₂, with a molar mass of 295.42 g/mol.
Stereochemistry and Functional Groups
The molecule features:
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An (S)-configured chiral center at the second carbon of the butanamide backbone.
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A 4-(acetyl-cyclopropyl-amino)-cyclohexyl group, where the cyclopropyl moiety is linked to the cyclohexyl ring via an acetylated amine.
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A 3-methylbutanamide chain with a terminal primary amine.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉N₃O₂ |
| Molecular Weight | 295.42 g/mol |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Data on solubility, melting point, and stability remain unreported in publicly available literature.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Cyclohexyl Component Preparation: Functionalization of cyclohexane derivatives to introduce the acetyl-cyclopropyl-amino group.
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Coupling Reactions: Amidation between the cyclohexyl intermediate and 2-amino-3-methylbutanamide.
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Chiral Resolution: Isolation of the (S)-enantiomer using chiral chromatography or asymmetric synthesis.
Key Challenges
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Stereochemical Purity: Ensuring enantiomeric excess during amide bond formation.
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Cyclopropane Stability: Sensitivity of the cyclopropyl ring to ring-opening under acidic or basic conditions.
Pharmacological Profile
Mechanism of Action
While detailed mechanistic studies are lacking, the compound’s structure suggests interactions with:
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Enzyme Binding Sites: The acetyl-cyclopropyl group may mimic natural substrates in steric environments.
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Receptor Targets: Potential affinity for G-protein-coupled receptors (GPCRs) due to the cyclohexyl moiety’s conformational flexibility.
Comparative Analysis with Structural Analogs
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets using crystallography or mutagenesis.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Analogue Development: Optimize the cyclopropyl and cyclohexyl groups to enhance selectivity and potency.
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